molecular formula C11H15BrO2 B8301365 2-Bromo-3-(methoxymethoxy)-1,4,5-trimethylbenzene

2-Bromo-3-(methoxymethoxy)-1,4,5-trimethylbenzene

Cat. No.: B8301365
M. Wt: 259.14 g/mol
InChI Key: JPTSCCCJDUWKOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-(methoxymethoxy)-1,4,5-trimethylbenzene is a useful research compound. Its molecular formula is C11H15BrO2 and its molecular weight is 259.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

IUPAC Name

2-bromo-3-(methoxymethoxy)-1,4,5-trimethylbenzene

InChI

InChI=1S/C11H15BrO2/c1-7-5-8(2)10(12)11(9(7)3)14-6-13-4/h5H,6H2,1-4H3

InChI Key

JPTSCCCJDUWKOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)OCOC)Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under nitrogen gas, a solution of 2-bromo-3,5,6-trimethylphenol (10 g) in N,N-dimethylformamide (50 mL) was added dropwise to a suspension of 60% sodium hydride (2.1 g) in N,N-dimethylformamide (20 mL) under ice-cooling and the mixture was stirred for 10 minutes. To this mixture was further added a solution of chloromethyl methyl ether (3.9 mL) in N,N-dimethylformamide (5mL) dropwise and the mixture was stirred for another 30 minutes. This reaction mixture was diluted with iced water and extracted with ethyl acetate. The extract was washed with saturated aqueous sodium chloride solution, dried over MgSO4, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=97:3) to provide the title compound (12 g). Yield 99%.
Name
2-bromo-3,5,6-trimethylphenol
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
99%

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